4-(Dimethylamino)benzaldehyde diphenylhydrazone
Overview
Description
4-(Dimethylamino)benzaldehyde diphenylhydrazone is an organic compound with the molecular formula C21H21N3 and a molecular weight of 315.41 g/mol . It is characterized by the presence of a dimethylamino group attached to a benzaldehyde moiety, which is further linked to a diphenylhydrazone group. This compound is known for its applications in various chemical reactions and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzaldehyde diphenylhydrazone can be synthesized through the condensation reaction between 4-(dimethylamino)benzaldehyde and diphenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde diphenylhydrazone undergoes various chemical reactions, including:
Condensation Reactions: It forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Dimethylamino)benzaldehyde diphenylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylamino)benzaldehyde diphenylhydrazone involves its ability to form Schiff bases with primary amines and pyrroles. This reaction leads to the formation of colored condensation products, which can be detected spectrophotometrically . The compound acts as an electrophile, reacting with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(dimethylamino)benzaldehyde diphenylhydrazone.
Diphenylhydrazine: Another precursor used in the synthesis.
4-(Diethylamino)benzaldehyde: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and applications. Its ability to form colored Schiff bases makes it valuable in analytical chemistry and diagnostic assays .
Properties
IUPAC Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-23(2)19-15-13-18(14-16-19)17-22-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17H,1-2H3/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJZGOONVHNAQC-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71135-02-9 | |
Record name | 4-(Dimethylamino)benzaldehyde diphenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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